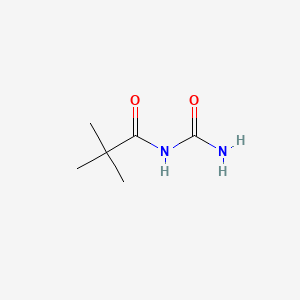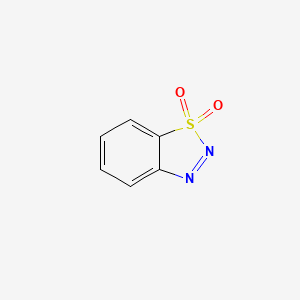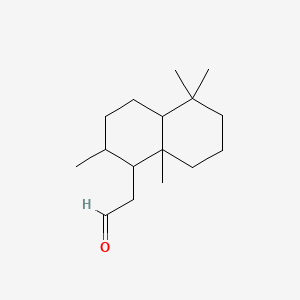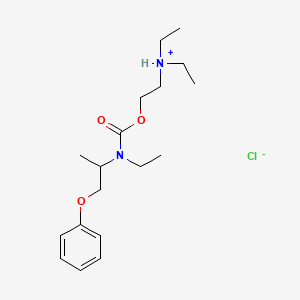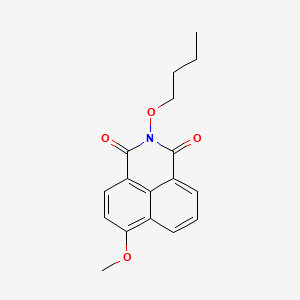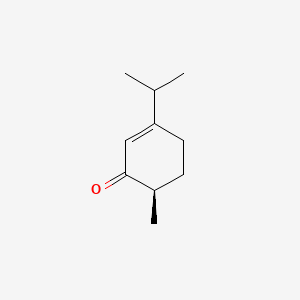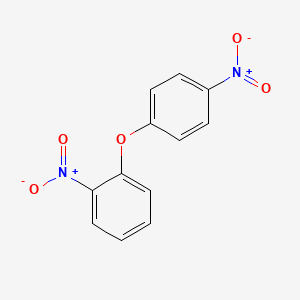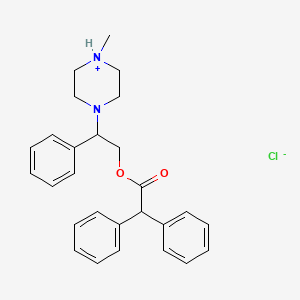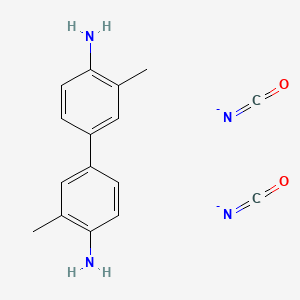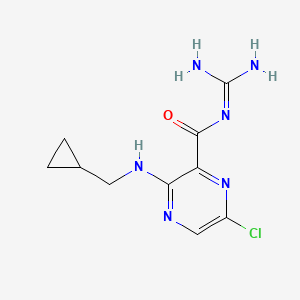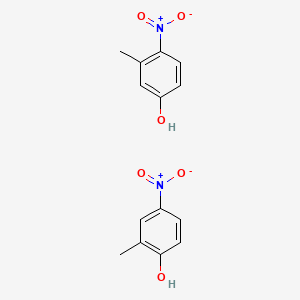
P-Nitrocresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Nitrocresol, also known as 4-nitro-3-methylphenol, is an organic compound with the molecular formula C7H7NO3. It is a derivative of cresol, where a nitro group is substituted at the para position relative to the hydroxyl group. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitrosation Oxidation Method: This method involves the reaction of m-cresol with hydrochloric acid, sodium nitrite, and sodium hydroxide at a reaction temperature of approximately 0°C.
One-Step Nitrification: In this method, m-cresol is added dropwise to a solution of 20% nitric acid and 40% sodium nitrite at a temperature of 5 to 0°C.
Industrial Production Methods: The nitrosation oxidation method is preferred in industrial settings due to its higher yield and lower cost compared to the one-step nitrification method .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: P-Nitrocresol can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas with a metal catalyst like palladium or platinum.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Quinones.
Reduction: P-Aminocresol.
Substitution: Various substituted nitrocresols depending on the electrophile used.
Aplicaciones Científicas De Investigación
P-Nitrocresol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: this compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of p-nitrocresol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules, influencing their activity .
Comparación Con Compuestos Similares
Ortho-Nitrocresol (2-nitro-4-methylphenol): Similar structure but with the nitro group at the ortho position.
Meta-Nitrocresol (3-nitro-4-methylphenol): Similar structure but with the nitro group at the meta position.
P-Cresol (4-methylphenol): Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: P-Nitrocresol is unique due to the presence of both a hydroxyl group and a nitro group in the para position, which imparts distinct chemical reactivity and biological activity compared to its isomers and other related compounds .
Propiedades
Número CAS |
58882-68-1 |
|---|---|
Fórmula molecular |
C14H14N2O6 |
Peso molecular |
306.27 g/mol |
Nombre IUPAC |
2-methyl-4-nitrophenol;3-methyl-4-nitrophenol |
InChI |
InChI=1S/2C7H7NO3/c1-5-4-6(9)2-3-7(5)8(10)11;1-5-4-6(8(10)11)2-3-7(5)9/h2*2-4,9H,1H3 |
Clave InChI |
FVVBEMKXRUJJFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])O.CC1=C(C=CC(=C1)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


